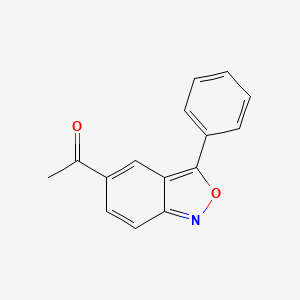

1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone

Description

1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone is a heterocyclic organic compound featuring a benzoxazole core substituted with a phenyl group at position 3 and an acetyl (ethanone) group at position 3. Benzoxazoles are aromatic systems containing fused benzene and oxazole rings, which confer stability and electronic diversity. The ethanone moiety enhances reactivity, making this compound a versatile intermediate in pharmaceuticals and agrochemicals. Its molecular formula is C₁₅H₁₁NO₂, with a molecular weight of 237.26 g/mol .

Structural analysis reveals that the benzoxazole ring contributes to π-π stacking interactions, while the phenyl and ethanone groups influence solubility and binding affinity. Derivatives of this compound are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities due to the benzoxazole scaffold's bioactivity .

Properties

IUPAC Name |

1-(3-phenyl-2,1-benzoxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10(17)12-7-8-14-13(9-12)15(18-16-14)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFCWDRAGUGXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359159 | |

| Record name | 1-(3-phenyl-2,1-benzoxazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804640 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57844-94-7 | |

| Record name | 1-(3-phenyl-2,1-benzoxazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone typically involves the reaction of 2-aminophenol with benzoyl chloride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Heterocyclic Core Variations

1-(4-(5-Chlorobenzoxazol-2-yl)phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone (Compound 30) Structure: Combines benzoxazole with a triazole ring and chlorine substitution. Molecular Formula: C₂₃H₁₇ClN₄O₂; Molecular Weight: 416.86 g/mol. Synthesis: Click chemistry reaction between 2-(4-azidophenyl)-5-chlorobenzoxazole and acetyl acetone . Key Difference: The triazole ring introduces additional hydrogen-bonding capacity compared to the parent compound.

1-(2-(4-(Trifluoromethyl)phenylamino)thiazol-5-yl)ethanone Structure: Thiazole core with a trifluoromethylphenylamino substituent. Molecular Formula: C₁₂H₁₀F₃N₂OS; Molecular Weight: 300.28 g/mol. Key Difference: Thiazole’s sulfur atom enhances electrophilicity, while the CF₃ group increases lipophilicity .

Substituent Variations

1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethanone Structure: Biphenyl and tetrazole-thioether substituents. Molecular Formula: C₂₂H₁₇N₄OS; Molecular Weight: 397.46 g/mol. Key Difference: Tetrazole’s high nitrogen content improves metabolic stability but reduces solubility .

1-(5-Amino-2,4-dihydroxyphenyl)ethanone Structure: Benzene ring with amino, hydroxyl, and ethanone groups. Molecular Formula: C₈H₉NO₃; Molecular Weight: 167.16 g/mol. Synthesis: Reduction of nitro precursors using Raney catalyst . Key Difference: Polar hydroxyl/amino groups enhance water solubility but limit membrane permeability .

Key Observations :

- Oxadiazole derivatives (e.g., ) exhibit superior antimicrobial activity due to their ability to disrupt bacterial cell membranes.

- Benzoxazole-triazole hybrids (e.g., ) show promise in targeted therapies, leveraging dual heterocyclic interactions.

- Polar substituents (e.g., hydroxyl/amino groups in ) enhance antioxidant capacity but limit bioavailability.

Physicochemical Properties

Trends :

- Higher LogP values correlate with reduced aqueous solubility but improved membrane penetration.

- Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and thermal stability.

Biological Activity

1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone is a compound belonging to the benzoxazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazole ring fused with a phenyl group and an ethanone moiety, contributing to its unique biological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazoles exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

The compound showed varying degrees of activity against these pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

Studies have also highlighted the anticancer potential of benzoxazole derivatives. For example, compounds similar to this compound were tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15.0 ± 0.5 | Induction of apoptosis |

| MCF7 (breast cancer) | 20.0 ± 0.8 | Inhibition of tubulin polymerization |

| HeLa (cervical cancer) | 18.5 ± 0.6 | Cell cycle arrest |

The anticancer mechanisms observed included apoptosis induction and disruption of microtubule dynamics, suggesting that this class of compounds may serve as effective chemotherapeutic agents .

Anti-inflammatory Activity

Additionally, benzoxazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokine production in activated macrophages.

Case Studies

A notable study involved the synthesis and biological evaluation of various benzoxazole derivatives, including this compound. The findings revealed that specific substitutions on the benzoxazole ring significantly enhanced the biological activity of the compounds. For example:

- Substituted Compounds : Compounds with methoxy groups exhibited improved antimicrobial activity compared to their unsubstituted counterparts.

This suggests that structural modifications play a critical role in enhancing the efficacy of benzoxazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves cyclocondensation of 2-amino-5-acetylphenol derivatives with benzaldehyde derivatives under acidic conditions. For example, reacting 1-(2-amino-5-hydroxyphenyl)ethanone with benzaldehyde in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields the benzoxazole core. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of amino-phenolic precursor to aldehyde) and using anhydrous solvents to minimize hydrolysis . Post-synthesis purification via column chromatography (hexane:ethyl acetate, 7:3) enhances purity (>95%).

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use and NMR in CDCl or DMSO-d. Key signals include the acetyl group (δ ~2.6 ppm, singlet for CH) and aromatic protons (δ 7.2–8.3 ppm, multiplet patterns reflecting substitution on benzoxazole) .

- X-ray Crystallography : Grow single crystals via slow evaporation of a dichloromethane/methanol (1:1) solution. Refine structures using SHELXL (space group analysis, R-factor optimization) and visualize with ORTEP-3 for bond-length/angle validation .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is light-sensitive due to the benzoxazole moiety. Store in amber vials under inert gas (N) at –20°C. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) every 3 months. Avoid prolonged exposure to moisture, which may hydrolyze the oxazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disorder in the phenyl ring?

- Methodological Answer : Use SHELXL’s PART and SAME commands to model disorder. For example, split the phenyl ring into two positions with occupancy refinement. Validate against Fourier difference maps and apply restraints (e.g., DFIX for C–C bonds). Cross-check with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond angles .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO). Use Gaussian09 with B3LYP/6-311++G(d,p) to simulate electrophilic attack sites (e.g., acetyl group’s carbonyl carbon). Pair with molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzyme active sites) .

Q. How can researchers analyze reaction mechanisms when unexpected byproducts (e.g., dihydrobenzoxazole derivatives) form during synthesis?

- Methodological Answer : Conduct kinetic studies by varying reaction temperature and time. Use LC-MS to identify intermediates (e.g., protonated Schiff base adducts). Propose a mechanism where incomplete cyclization occurs due to steric hindrance from the phenyl group. Verify via - COSY NMR to track proton migration in intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Experimental Design : Replicate assays under standardized conditions (e.g., broth microdilution for MIC values against S. aureus ATCC 25923).

- Data Validation : Compare solvent effects (DMSO vs. ethanol) and cell-line viability (MTT assay controls).

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(3-fluorophenyl-benzoxazol-5-yl)ethanone) to identify substituent-dependent trends .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.